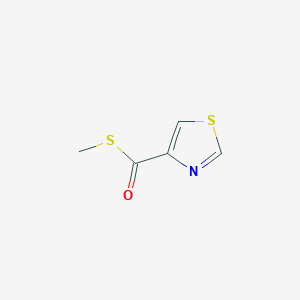

S-Methyl thiazole-4-carbothioate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

S-methyl 1,3-thiazole-4-carbothioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NOS2/c1-8-5(7)4-2-9-3-6-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCDANFLSZQWXJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC(=O)C1=CSC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NOS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90649563 | |

| Record name | S-Methyl 1,3-thiazole-4-carbothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

913836-23-4 | |

| Record name | S-Methyl 4-thiazolecarbothioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=913836-23-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | S-Methyl 1,3-thiazole-4-carbothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

S-Methyl Thiazole-4-Carbothioate: A Technical Guide for Advanced Research

This document serves as an in-depth technical guide for researchers, chemists, and drug development professionals interested in S-Methyl thiazole-4-carbothioate (CAS Number: 913836-23-4). Given the limited direct public data on this specific molecule, this guide provides a comprehensive overview of its known properties, inferred synthetic pathways based on related structures, and the broader context of the vast therapeutic and industrial potential of the thiazole scaffold.

Core Compound Identity and Physicochemical Properties

This compound is a sulfur-containing heterocyclic compound. The thiazole ring is a fundamental structural motif in many biologically active molecules, including vitamin B1 (thiamine)[1]. The carbothioate functional group suggests its potential role as a reactive intermediate or a pharmacophore in medicinal chemistry.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 913836-23-4 | [2] |

| Molecular Formula | C5H5NOS2 | [2] |

| Molecular Weight | 159.2 g/mol | [2] |

| Purity | 97% | [2] |

| InChI | InChI=1S/C5H5NOS2/c1-8-5(7)4-2-9-3-6-4/h2-3H,1H3 | [2] |

Synthetic Pathways and Methodologies

Inferred Synthesis of the Thiazole-4-Carboxylic Acid Precursor

A common and industrially viable method for producing the thiazole core involves a multi-step reaction starting from simple precursors. A patented method for preparing 4-methylthiazole-5-carboxylic acid involves a three-reaction sequence: a sulpho-reaction, a cyclization reaction, and a hydrolyzation reaction[3]. This process is noted for its simple operation, steady process, and reduced wastewater, making it environmentally friendly and suitable for industrialization[3].

Experimental Protocol: Synthesis of 4-Methylthiazole-5-carboxylic acid

This protocol is adapted from a patented method and provides a general framework[3].

-

Step 1: Sulpho-reaction: Methanamide is reacted with phosphorus pentasulfide.

-

Step 2: Cyclization: Chloro acetylacetic ether is added to the mixture from Step 1 to induce a cyclization reaction.

-

Step 3: Hydrolysis: The organic phases from the cyclization are added to a sodium oxide solution to hydrolyze the ester, yielding the carboxylic acid.

-

Step 4: Isolation: The final product, 4-methylthiazole-5-carboxylic acid, is isolated by filtration.

This process has a reported total yield of 75% and a purity of over 98% in pilot plant tests[3].

Conversion to this compound

The conversion of a carboxylic acid to a carbothioate is a standard transformation in organic chemistry. A plausible route would involve the activation of the carboxylic acid, followed by reaction with methanethiol or its corresponding salt.

Conceptual Workflow: Carboxylic Acid to Carbothioate

Caption: Simplified signaling pathway of BTH-induced plant defense.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, general safety precautions for related thiazole compounds should be followed. 4-Methylthiazole, for instance, is classified as a flammable liquid and is harmful if swallowed.[4] It can cause skin and serious eye irritation, as well as respiratory irritation.[4]

General Laboratory Handling Precautions:

-

Work in a well-ventilated area or under a fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

Keep away from heat, sparks, open flames, and other ignition sources.[5]

-

Store in a cool, well-ventilated place in a tightly closed container.[5]

Future Directions and Research Opportunities

This compound represents an under-explored area of thiazole chemistry. Based on the extensive biological activities of its chemical relatives, this compound and its derivatives could be promising candidates for:

-

Novel Anticancer Agents: Exploration of its activity against various cancer cell lines, particularly those where tubulin polymerization or VEGFR-2 are key targets.

-

Antimicrobial Drug Discovery: Screening for activity against a panel of pathogenic bacteria and fungi, including drug-resistant strains.

-

Agrochemical Development: Investigating its potential as a plant defense inducer or fungicide.

-

Probes for Chemical Biology: The carbothioate moiety could serve as a reactive handle for covalent modification of biological targets, making it a potential tool for target identification and validation.

The rich history and diverse applications of the thiazole scaffold provide a strong foundation for investigating the unique properties and potential applications of this compound.

References

-

(N.D.). Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. ResearchGate. Retrieved from [Link]

-

(N.D.). Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. National Institutes of Health. Retrieved from [Link]

-

Frąckowiak, P., et al. (2019). Assessment of the Efficacy and Mode of Action of Benzo(1,2,3)-Thiadiazole-7-Carbothioic Acid S-Methyl Ester (BTH) and Its Derivatives in Plant Protection Against Viral Disease. PubMed. Retrieved from [Link]

-

(N.D.). The effect of benzo-(1,2,3)-thiadiazole-7-carbothioic acid S-methyl ester (BTH) treatment on regulation of reactive oxygen species metabolism involved in wound healing of potato tubers during postharvest. PubMed. Retrieved from [Link]

-

(N.D.). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. National Institutes of Health. Retrieved from [Link]

-

(N.D.). A Retrospect Study on Thiazole Derivatives as the Potential Antidiabetic Agents in Drug Discovery & Developments. ResearchGate. Retrieved from [Link]

-

(2023). NATURAL 2-ISOPROPYL-4-METHYLTHIAZOLE Safety Data Sheet. Axxence. Retrieved from [Link]

-

(2010). Synthesis, crystal structure, and biological activity of 4-methyl-1,2,3-thiadiazole-containing 1,2,4-triazolo[3,4-b]t[6][7][8]hiadiazoles. PubMed. Retrieved from [Link]

- (2009). Preparation of 4-methyl thiazole-5-carboxyl acid. Google Patents.

-

(2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. National Institutes of Health. Retrieved from [Link]

-

(2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. Retrieved from [Link]

-

(2026). Design, synthesis, biological evaluation, and in silico studies of novel 1,3-thiazole derivatives. ResearchGate. Retrieved from [Link]

-

(N.D.). Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. PubMed Central. Retrieved from [Link]

- (2003). Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate. Google Patents.

-

(N.D.). 2-Aminothiazole-4-carboxylic acid. PubChem. Retrieved from [Link]

-

(N.D.). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. National Institutes of Health. Retrieved from [Link]

-

(2022). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. MDPI. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. labsolu.ca [labsolu.ca]

- 3. CN101475541A - Preparation of 4-methyl thiazole-5-carboxyl acid - Google Patents [patents.google.com]

- 4. fishersci.com [fishersci.com]

- 5. axxence.de [axxence.de]

- 6. researchgate.net [researchgate.net]

- 7. The effect of benzo-(1,2,3)-thiadiazole-7-carbothioic acid S-methyl ester (BTH) treatment on regulation of reactive oxygen species metabolism involved in wound healing of potato tubers during postharvest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Assessment of the Efficacy and Mode of Action of Benzo(1,2,3)-Thiadiazole-7-Carbothioic Acid S-Methyl Ester (BTH) and Its Derivatives in Plant Protection Against Viral Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

S-Methyl Thiazole-4-Carbothioate: A Technical Guide for the Research Professional

An In-depth Exploration of a Heterocyclic Scaffold with Latent Potential in Drug Discovery and Chemical Synthesis

Introduction: The Thiazole Moiety as a Privileged Scaffold

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry and materials science. Its unique electronic properties and ability to engage in various non-covalent interactions have cemented its status as a "privileged scaffold." Thiazole derivatives are integral to a wide array of natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antidiabetic properties. This guide focuses on a specific, yet under-documented, member of this family: S-Methyl thiazole-4-carbothioate, a molecule with a molecular weight of 159.23 g/mol and the chemical formula C₅H₅NOS₂. While specific literature on this exact compound is sparse, this guide will provide a comprehensive technical overview based on the established chemistry and biological activities of closely related thiazole and carbothioate analogs. We will delve into its probable synthetic pathways, expected spectroscopic characteristics, and potential applications, offering a valuable resource for researchers and drug development professionals.

Physicochemical Properties and Structural Elucidation

A thorough understanding of a molecule's physicochemical properties is paramount for its application in research and development. The table below summarizes the key identifiers for this compound.

| Property | Value |

| Molecular Formula | C₅H₅NOS₂ |

| Molecular Weight | 159.23 g/mol |

| CAS Number | 913836-23-4 |

| Canonical SMILES | CS(=O)C1=CSC=N1 |

| InChI Key | InChI=1S/C5H5NOS2/c1-9(8)5-2-10-4-6-5/h2,4H,1H3 |

Note: The data presented is based on publicly available chemical databases. Experimental verification is recommended.

Synthesis and Purification: A Generalized Approach

Part 1: Synthesis of Thiazole-4-carboxylic Acid

A common route to thiazole-4-carboxylic acids is the Hantzsch thiazole synthesis, which involves the condensation of a-haloketones with thioamides. For the 4-carboxy functional group, a starting material such as ethyl bromopyruvate would be suitable.

Diagram of Proposed Synthesis of Thiazole-4-carboxylic Acid

Caption: Proposed pathway for the synthesis of this compound.

Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol based on common laboratory practices for similar transformations. This protocol has not been experimentally validated for this specific compound and should be adapted and optimized by a qualified chemist.

Step 1: Synthesis of Thiazole-4-carboxylic acid

-

To a solution of thioformamide (1.0 eq) in a suitable solvent (e.g., ethanol), add ethyl bromopyruvate (1.0 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

-

Dissolve the crude ethyl thiazole-4-carboxylate in a mixture of ethanol and aqueous sodium hydroxide solution (e.g., 2 M).

-

Heat the mixture to reflux until the ester is fully hydrolyzed (monitored by TLC).

-

Cool the reaction mixture and acidify with a suitable acid (e.g., 1 M HCl) to precipitate the thiazole-4-carboxylic acid.

-

Filter the solid, wash with cold water, and dry under vacuum.

Step 2: Synthesis of this compound

-

Suspend thiazole-4-carboxylic acid (1.0 eq) in an inert solvent (e.g., dichloromethane) and add an activating agent such as oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF).

-

Stir the reaction at room temperature until the evolution of gas ceases, indicating the formation of the acyl chloride.

-

In a separate flask, prepare a solution of sodium thiomethoxide by reacting methanethiol with a base like sodium hydride in an inert solvent.

-

Slowly add the freshly prepared thiazole-4-carbonyl chloride solution to the sodium thiomethoxide solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with water and extract the product with an organic solvent.

-

Purify the crude product by column chromatography on silica gel.

Spectroscopic Characterization: Expected Signatures

Spectroscopic analysis is crucial for the structural confirmation of synthesized compounds. Based on the structure of this compound and data from analogous compounds, the following spectral characteristics are anticipated.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple, showing signals for the two protons on the thiazole ring and the three protons of the S-methyl group.

-

Thiazole H-2: A singlet, expected to be the most downfield of the aromatic protons due to its position between two heteroatoms.

-

Thiazole H-5: A singlet, typically found upfield from the H-2 proton.

-

S-Methyl Group (-SCH₃): A singlet integrating to three protons, in the aliphatic region.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework.

-

Carbothioate Carbonyl (C=O): The thioester carbonyl carbon is expected to have a characteristic chemical shift in the downfield region, typically around 180-200 ppm.

-

Thiazole Carbons (C-2, C-4, C-5): Three distinct signals are expected for the thiazole ring carbons.

-

S-Methyl Carbon (-SCH₃): A signal in the aliphatic region for the methyl carbon.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

-

C=O Stretch (Thioester): A strong absorption band is expected in the region of 1650-1700 cm⁻¹, which is at a lower frequency compared to a typical ester due to the sulfur atom.

-

C=N and C=C Stretches (Thiazole Ring): Absorptions in the 1600-1450 cm⁻¹ region.

-

C-H Stretches: Aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches below 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

-

Molecular Ion Peak (M⁺): A peak at m/z = 159, corresponding to the molecular weight of this compound.

-

Fragmentation Pattern: Expect to see fragmentation patterns corresponding to the loss of the -SCH₃ group and other characteristic fragments of the thiazole ring.

Potential Biological Activities and Applications

Given the vast biological activities of thiazole derivatives, this compound holds potential in several therapeutic areas. The carbothioate functional group can also influence the molecule's reactivity and biological profile.

-

Anticancer Potential: Many thiazole-containing compounds exhibit potent anticancer activity by targeting various cellular pathways. [1][2]The specific substitution pattern on the thiazole ring is crucial for this activity.

-

Antimicrobial and Antifungal Activity: The thiazole scaffold is a common feature in many antimicrobial and antifungal agents. [3]* Enzyme Inhibition: Thiazole derivatives have been shown to be effective inhibitors of various enzymes, which is a key mechanism in many drug actions. [4]* Chemical Probe and Building Block: this compound can serve as a valuable building block for the synthesis of more complex molecules in drug discovery programs. The thioester functionality allows for further chemical modifications.

Diagram of Potential Research Workflow

Caption: A potential workflow for the investigation of this compound.

Safety, Handling, and Storage

As with any chemical compound, proper safety precautions are essential when handling this compound. While a specific Material Safety Data Sheet (MSDS) is not widely available, general guidelines for handling thiazole derivatives and thioesters should be followed.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents. The compound may be light-sensitive and should be stored in a dark container.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion and Future Directions

This compound represents an intriguing yet underexplored molecule within the vast landscape of thiazole chemistry. While direct experimental data remains elusive, this guide provides a solid foundation for researchers interested in its synthesis, characterization, and potential applications by drawing parallels with closely related compounds. The synthetic pathways outlined, along with the predicted spectroscopic signatures, offer a starting point for its preparation and identification. The diverse biological activities associated with the thiazole scaffold suggest that this compound could be a valuable candidate for screening in various disease models. Future research should focus on the development of a validated synthetic protocol, comprehensive spectroscopic characterization, and a thorough investigation of its biological properties to unlock the full potential of this promising heterocyclic compound.

References

Due to the lack of specific literature for this compound, the following references pertain to the synthesis, characterization, and biological activities of related thiazole and carbothioate derivatives, which have informed the content of this guide.

-

Bai, N., Sha, Y., & Meng, G. (2008). Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. Molecules, 13(4), 943-947. [Link]

- Patel, N. B., & Shaikh, F. M. (2010). Synthesis and antimicrobial activity of new thiazole derivatives. Journal of Sciences, Islamic Republic of Iran, 21(3), 245-252.

- Sigma-Aldrich. Safety Data Sheet for 4-Methylthiazole.

-

Frąckowiak, P., Pospieszny, H., Smiglak, M., & Olejnik, A. (2019). Assessment of the Efficacy and Mode of Action of Benzo(1,2,3)-Thiadiazole-7-Carbothioic Acid S-Methyl Ester (BTH) and Its Derivatives in Plant Protection Against Viral Disease. International Journal of Molecular Sciences, 20(7), 1598. [Link]

-

Bi, Y., Li, W., Wang, C., Li, A., & Cui, B. (2019). The effect of benzo-(1,2,3)-thiadiazole-7-carbothioic acid S-methyl ester (BTH) treatment on regulation of reactive oxygen species metabolism involved in wound healing of potato tubers during postharvest. Food Chemistry, 309, 125608. [Link]

-

Avci, D., Dede, B., Bahçeli, S., & Varkal, D. (2018). A synthesis and spectral characterization of 4-methylthiazole derivatives. DFT approach and biological activities. New Journal of Chemistry, 42(20), 16869-16881. [Link]

-

El-Sayed, N. N. E., El-Bendary, E. R., El-Ashry, S. M., & Abo-Salem, H. M. (2017). Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety. Molecules, 22(11), 1953. [Link]

- Szymański, P., Markowicz, J., & Mikiciuk-Olasik, E. (2012).

- Abdelgawad, M. A., El-Sayed, M., & El-Gazzar, A. R. (2017). Synthesis and antitumor activity of new thiazole derivatives. Journal of Saudi Chemical Society, 21(1), S196-S203.

-

Gayathri, D., et al. (2008). Crystal structure of 3-methyl-2,6-bis(4-methyl-1,3-thiazol-5-yl)piperidin-4-one. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2218. [Link]

- Sharma, V. P. (2004). 13C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry, 16(3-4), 1471-1474.

-

Zatorski, A., et al. (1993). Synthesis of thiazole-4-carboxamide-adenine Difluoromethylenediphosphonates Substituted With Fluorine at C-2' of the Adenosine. Carbohydrate research, 249(1), 95-108. [Link]

-

Bondock, S., Adel, S., & Naguib, B. H. (2018). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Molecules, 23(12), 3247. [Link]

-

Organic Syntheses. Preparation of Methyl 1,2,3,4-tetra-O-acetyl-β-D-glucopyranuronate. (A representative detailed synthetic procedure). [Link]

- Ayati, A., Emami, S., Asadipour, A., Shafiee, A., & Foroumadi, A. (2015). Recent applications of 1,3,4-thiadiazole in medicinal chemistry. Future medicinal chemistry, 7(12), 1649-1666.

Sources

- 1. fishersci.com [fishersci.com]

- 2. arkat-usa.org [arkat-usa.org]

- 3. sphinxsai.com [sphinxsai.com]

- 4. Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]

S-Methyl Thiazole-4-carbothioate: An In-Depth Technical Guide for Drug Discovery Professionals

Abstract

The thiazole nucleus is a prominent heterocyclic scaffold that forms the core of numerous biologically active compounds and approved pharmaceuticals. Its unique electronic and structural characteristics make it a versatile building block in medicinal chemistry. This technical guide provides a comprehensive overview of S-Methyl thiazole-4-carbothioate, a derivative with potential applications in drug discovery. The guide details its physicochemical properties, outlines a robust synthetic pathway with a detailed experimental protocol for a key precursor, and provides an analysis of its expected spectral characteristics. Furthermore, it explores the potential of this compound within the broader context of thiazole derivatives in therapeutic development, offering valuable insights for researchers and scientists in the field.

Introduction: The Thiazole Scaffold in Medicinal Chemistry

The five-membered aromatic heterocycle, thiazole, is a recurring and vital structural motif in the landscape of pharmacologically active molecules. The presence of both sulfur and nitrogen atoms within the ring imparts a unique set of electronic properties, enabling it to act as a bioisostere for other aromatic systems and to engage in a variety of intermolecular interactions with biological targets. This has led to the successful development of a wide range of therapeutic agents.

The clinical significance of the thiazole scaffold is exemplified by blockbuster drugs such as the antiretroviral agent Ritonavir and the non-steroidal anti-inflammatory drug (NSAID) Meloxicam . The therapeutic diversity of thiazole-containing compounds extends to anticancer, antibacterial, antifungal, and antihypertensive agents, underscoring the scaffold's privileged status in drug design. This compound represents a specific exploration of this chemical space, offering a unique functional handle for further chemical modification and biological evaluation.

Physicochemical Properties of this compound

A thorough understanding of a compound's physical and chemical properties is paramount for its successful application in a research and development setting. The following table summarizes the known and predicted properties of this compound. It is important to note that experimental data for some properties are not publicly available and are therefore marked as such.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₅NOS₂ | [1] |

| Molecular Weight | 159.2 g/mol | [1] |

| CAS Number | 913836-23-4 | [1] |

| Appearance | Data not available | - |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Solubility | Data not available | - |

| InChI | InChI=1S/C5H5NOS2/c1-8-5(7)4-2-9-3-6-4/h2-3H,1H3 | [1] |

Synthesis and Chemical Reactivity

The synthesis of this compound can be strategically approached from its corresponding carboxylic acid precursor, 4-methylthiazole-5-carboxylic acid. This common intermediate provides a reliable entry point for the introduction of the S-methyl carbothioate functionality. The proposed synthetic route involves two key transformations: activation of the carboxylic acid and subsequent nucleophilic substitution.

Proposed Synthetic Pathway

The conversion of 4-methylthiazole-5-carboxylic acid to this compound is most efficiently achieved by first converting the carboxylic acid to a more reactive acyl derivative, such as an acyl chloride. This activated intermediate can then readily react with a sulfur nucleophile, like sodium thiomethoxide, to yield the target compound.

Caption: A two-step synthetic approach to this compound from 4-methylthiazole-5-carboxylic acid.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of the key precursor and the final product.

Protocol 1: Synthesis of 4-Methylthiazole-5-carbonyl chloride

This procedure is based on established methods for the conversion of carboxylic acids to acyl chlorides using thionyl chloride.[2]

-

Materials:

-

4-Methylthiazole-5-carboxylic acid

-

Thionyl chloride (SOCl₂)

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Rotary evaporator

-

-

Procedure:

-

In a clean, dry round-bottom flask, place 4-methylthiazole-5-carboxylic acid (1.0 equivalent).

-

Under a fume hood, carefully add thionyl chloride (approximately 10 volumes relative to the carboxylic acid).

-

Fit the flask with a reflux condenser and heat the reaction mixture to reflux. Maintain a gentle reflux for 2 hours. The reaction is complete when gas evolution (HCl and SO₂) ceases.

-

Allow the reaction mixture to cool to room temperature.

-

Carefully remove the excess thionyl chloride under reduced pressure using a rotary evaporator.

-

The resulting crude 4-methylthiazole-5-carbonyl chloride is a reactive intermediate and is typically used immediately in the subsequent step without further purification.[2]

-

Protocol 2: Synthesis of this compound

This protocol outlines the nucleophilic acyl substitution reaction to form the final product.

-

Materials:

-

4-Methylthiazole-5-carbonyl chloride (from Protocol 1)

-

Sodium thiomethoxide (NaSMe)

-

Anhydrous tetrahydrofuran (THF)

-

Standard laboratory glassware for inert atmosphere reactions

-

Magnetic stirrer and stir bar

-

Ice bath

-

-

Procedure:

-

Dissolve the crude 4-methylthiazole-5-carbonyl chloride (1.0 equivalent) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

In a separate flask, prepare a solution of sodium thiomethoxide (1.1 equivalents) in anhydrous THF.

-

Add the sodium thiomethoxide solution dropwise to the stirred acyl chloride solution at 0 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by cautiously adding deionized water.

-

Transfer the mixture to a separatory funnel and extract the product into a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

-

Purify the crude product via silica gel column chromatography to yield pure this compound.

-

Spectroscopic and Analytical Characterization

While specific experimental spectra for this compound are not widely published, its characteristic spectroscopic signatures can be reliably predicted based on its structure and data from analogous compounds.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple and diagnostic. Three distinct singlet signals are anticipated: one for the S-methyl protons (δ ≈ 2.4 ppm), one for the C4-methyl protons (δ ≈ 2.7 ppm), and a downfield singlet for the C2-proton of the thiazole ring (δ ≈ 8.9 ppm).

-

¹³C NMR: The carbon NMR spectrum will provide confirmation of the carbon skeleton. Key expected signals include the carbothioate carbonyl carbon (δ ≈ 185 ppm), the carbons of the thiazole ring (δ ≈ 130-160 ppm), and the two methyl carbons in the aliphatic region (δ ≈ 15-20 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption band corresponding to the C=O stretch of the carbothioate group, expected in the range of 1660-1680 cm⁻¹. Other significant absorptions will include C-H stretching vibrations from the methyl groups and the thiazole ring (around 3100-2900 cm⁻¹) and characteristic ring vibrations of the thiazole nucleus in the fingerprint region.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) should show the molecular ion peak corresponding to the exact mass of this compound, confirming its elemental composition.

Applications and Future Directions in Drug Discovery

The thiazole core is a well-established pharmacophore, and the introduction of the S-methyl carbothioate group provides a unique opportunity for developing novel therapeutic agents. The sulfur atom can act as a hydrogen bond acceptor or a metal-coordinating ligand, potentially enhancing binding affinity to target proteins. Furthermore, the carbothioate moiety may influence the metabolic stability and pharmacokinetic profile of the molecule.

Given the broad biological activity of thiazole derivatives, this compound and its analogues are attractive candidates for screening in various disease models, including:

-

Oncology: Many thiazole-containing compounds have demonstrated potent anticancer activity.

-

Infectious Diseases: The thiazole ring is present in several antimicrobial agents.

-

Inflammatory Disorders: The anti-inflammatory properties of thiazoles are well-documented.

Future research should focus on the synthesis of a library of analogues by varying the S-alkyl group of the carbothioate and exploring substitutions on the thiazole ring to establish structure-activity relationships (SAR) and optimize for potency, selectivity, and drug-like properties.

Safety and Handling

As with any research chemical, this compound should be handled by trained personnel in a well-ventilated laboratory. Standard personal protective equipment (PPE), including safety glasses, laboratory coat, and chemical-resistant gloves, should be worn. Avoid inhalation of any dust or vapors and prevent contact with skin and eyes. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.

References

-

Bai, N., Sha, Y., & Meng, G. (2008). Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. Molecules, 13(4), 943–947. Available from: [Link]

- Google Patents. (n.d.). Preparation of 4-methyl thiazole-5-carboxyl acid. (CN101475541A).

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12748, 4-Methylthiazole. In PubChem. Retrieved January 23, 2026, from [Link]

-

Wellington, K., & Curran, M. P. (2004). Cefditoren Pivoxil: A Review of its Use in the Treatment of Bacterial Infections. Drugs, 64(22), 2597–2618. Available from: [Link]

-

Zhang, D., et al. (2020). Thiazole-Containing Hybrids as Potential Anticancer Agents. European Journal of Medicinal Chemistry, 187, 111956. Available from: [Link]

Sources

S-Methyl thiazole-4-carbothioate predicted 1H and 13C NMR spectra

An In-Depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of S-Methyl Thiazole-4-Carbothioate

Introduction

This compound is a heterocyclic compound featuring a thiazole ring, a five-membered aromatic ring containing both sulfur and nitrogen. The substituent at the 4-position is a carbothioate group, specifically an S-methyl ester. This molecule, with the chemical formula C₅H₅NOS₂, holds interest for researchers in medicinal chemistry and materials science due to the prevalence of the thiazole scaffold in numerous biologically active compounds and functional materials.[1][2] A thorough understanding of its structural and electronic properties is paramount for its application and further development. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating molecular structures. This guide provides a detailed analysis of the predicted ¹H and ¹³C NMR spectra of this compound, offering insights into the chemical environment of each nucleus.

The predictions and interpretations herein are based on established principles of NMR spectroscopy, including the influence of substituent effects, electronegativity, and aromaticity on chemical shifts.[3][4][5] The guide will also outline the methodology for computational NMR prediction, a valuable approach for characterizing novel or un-synthesized molecules.[6][7][8]

Molecular Structure and Atom Numbering

To facilitate the discussion of the NMR spectra, the atoms of this compound are numbered as shown in the diagram below.

Figure 1: Structure of this compound with atom numbering.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to exhibit three distinct signals corresponding to the two protons on the thiazole ring and the three protons of the S-methyl group.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-2 | 8.8 - 9.2 | Doublet | ~2-3 | Located between two electronegative heteroatoms (N and S), resulting in significant deshielding.[9] |

| H-5 | 8.0 - 8.4 | Doublet | ~2-3 | Influenced by the aromatic ring current and the electron-withdrawing carbothioate group at the adjacent C-4 position. |

| H-9 (S-CH₃) | 2.5 - 2.8 | Singlet | N/A | Aliphatic protons attached to a sulfur atom, which is less electronegative than oxygen, leading to a relatively upfield shift compared to an O-methyl group. |

Justification of ¹H Chemical Shifts and Multiplicities:

-

H-2: The proton at the C-2 position is flanked by the nitrogen and sulfur atoms of the thiazole ring. This proximity to electronegative atoms causes a strong deshielding effect, pushing its chemical shift significantly downfield.[9] This is a characteristic feature of protons at the 2-position of thiazole rings.[9] It is expected to appear as a doublet due to coupling with H-5.

-

H-5: The proton at the C-5 position is part of the aromatic system and is deshielded by the ring current.[1] Additionally, the adjacent electron-withdrawing S-methyl carbothioate group at C-4 further deshields this proton. Its signal is anticipated to be a doublet due to coupling with H-2.

-

H-9 (S-CH₃): The three protons of the S-methyl group are chemically equivalent and will therefore appear as a singlet. Their chemical shift is characteristic of a methyl group attached to a sulfur atom.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum of this compound is predicted to show five signals, one for each of the unique carbon atoms in the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-6 (C=O) | 185 - 195 | The carbonyl carbon of the carbothioate group is highly deshielded due to the double bond to oxygen and the single bond to sulfur. |

| C-2 | 150 - 155 | Aromatic carbon situated between nitrogen and sulfur, leading to a downfield shift. |

| C-4 | 145 - 150 | Aromatic carbon bonded to the carbothioate group and the ring sulfur atom. The substitution causes a downfield shift.[4][5] |

| C-5 | 125 - 130 | Aromatic carbon adjacent to the nitrogen atom. |

| C-9 (S-CH₃) | 10 - 15 | Aliphatic carbon of the methyl group attached to sulfur, appearing in the typical upfield region for such groups. |

Justification of ¹³C Chemical Shifts:

-

C-6 (C=O): Carbonyl carbons are characteristically found in the most downfield region of a ¹³C NMR spectrum due to the strong deshielding effect of the double-bonded oxygen atom.

-

C-2, C-4, and C-5 (Thiazole Ring Carbons): These carbons are part of an aromatic system, and their chemical shifts are influenced by the electronegativity of the adjacent heteroatoms and the substituent.[10] C-2 and C-4 are expected to be the most downfield of the ring carbons due to their proximity to two heteroatoms (for C-2) and the electron-withdrawing substituent (for C-4).

-

C-9 (S-CH₃): This aliphatic carbon is the most shielded carbon in the molecule, and therefore, its signal will appear at the highest field (lowest ppm value).

Methodological Approach to NMR Prediction

For researchers seeking to predict the NMR spectra of novel compounds, several computational tools are available. The general workflow for using these tools is as follows:

Sources

- 1. Thiazole - Wikipedia [en.wikipedia.org]

- 2. labsolu.ca [labsolu.ca]

- 3. oxfordsciencetrove.com [oxfordsciencetrove.com]

- 4. batch.libretexts.org [batch.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. acdlabs.com [acdlabs.com]

- 7. Download NMR Predict - Mestrelab [mestrelab.com]

- 8. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Solubility of S-Methyl Thiazole-4-carbothioate in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of S-Methyl thiazole-4-carbothioate. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this compound's behavior in various organic media. This document moves beyond a simple data sheet, offering insights into the theoretical underpinnings of its solubility, predictive analysis based on its molecular structure, and detailed, field-proven methodologies for its empirical determination.

Introduction to this compound: A Molecule of Interest

This compound, with the chemical formula C₅H₅NOS₂ and a molecular weight of 159.23 g/mol , is a heterocyclic compound featuring a thiazole ring functionalized with a methyl carbothioate group. The thiazole moiety is a common scaffold in medicinal chemistry, known to impart a range of biological activities. The carbothioate group, in turn, can influence the compound's reactivity, stability, and pharmacokinetic properties. A thorough understanding of its solubility is paramount for any application, from reaction chemistry to formulation development and biological screening.

Chemical Structure:

Theoretical Framework for Solubility Prediction

The solubility of an organic compound is fundamentally governed by the principle of "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another. The polarity of this compound is a composite of its constituent functional groups:

-

Thiazole Ring: The thiazole ring, containing both nitrogen and sulfur heteroatoms, introduces a degree of polarity to the molecule. The lone pairs of electrons on these atoms can participate in dipole-dipole interactions and hydrogen bonding (as an acceptor).

-

Carbothioate Group: The carbothioate group (-(C=O)S-) is also polar, with the carbonyl group being a strong dipole and a hydrogen bond acceptor.

-

Methyl Group: The S-methyl group is nonpolar and contributes to the lipophilicity of the molecule.

Based on this structure, this compound can be classified as a moderately polar compound. Its solubility in a given organic solvent will depend on the interplay of these functional groups with the solvent's own polarity, hydrogen bonding capabilities, and dielectric constant.

Predictive Solubility Analysis

In the absence of extensive empirical data for this compound, we can draw informed predictions from structurally analogous compounds. For instance, ethyl 2-(3-hydroxyphenyl)-4-methylthiazole-5-carboxylate, a more complex thiazole derivative, exhibits solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) at approximately 5 mg/mL, and limited solubility in protic solvents like ethanol at around 0.5 mg/mL. It is sparingly soluble in aqueous buffers[1].

Given the structural similarities, we can anticipate a comparable solubility profile for this compound.

Table 1: Predicted Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | High | These solvents can effectively solvate the polar thiazole and carbothioate moieties through dipole-dipole interactions. |

| Polar Protic | Methanol, Ethanol | Moderate | These solvents can act as hydrogen bond donors and acceptors, but the nonpolar methyl group may limit extensive solvation. |

| Nonpolar | Hexane, Toluene | Low | The overall polarity of the molecule is likely too high for significant solubility in nonpolar solvents. |

| Chlorinated | Dichloromethane, Chloroform | Moderate to High | These solvents have a moderate polarity and can engage in dipole-dipole interactions. |

Experimental Determination of Thermodynamic Solubility: A Validated Protocol

To obtain precise and reliable solubility data, experimental determination is essential. The following section details a robust, self-validating protocol for measuring the thermodynamic solubility of this compound using the shake-flask method followed by HPLC-UV quantification. This method is considered the gold standard for thermodynamic solubility assessment[2][3].

Experimental Workflow

The overall workflow for determining the thermodynamic solubility is depicted in the following diagram:

Caption: Experimental workflow for thermodynamic solubility determination.

Step-by-Step Methodology

Materials and Reagents:

-

This compound (solid, ≥97% purity)

-

Selected organic solvents (HPLC grade)

-

Vials with screw caps

-

Orbital shaker or rotator

-

Centrifuge

-

Syringes and syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

HPLC system with a UV detector

-

Appropriate HPLC column (e.g., C18)

Protocol:

-

Preparation of the Stock Slurry:

-

Accurately weigh an excess amount of this compound into a vial. An amount that is visibly in excess of what is expected to dissolve is sufficient.

-

Add a precise volume of the chosen organic solvent to the vial.

-

-

Equilibration:

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in an orbital shaker or on a rotator in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the slurry for a sufficient period to ensure equilibrium is reached (typically 24 to 48 hours). The presence of undissolved solid at the end of this period is crucial for confirming saturation.

-

-

Separation of the Saturated Solution:

-

After equilibration, centrifuge the vial at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Carefully withdraw the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step removes any remaining solid particulates.

-

-

Quantification by HPLC-UV:

-

Prepare a standard stock solution of this compound of a known concentration in the same solvent.

-

Generate a calibration curve by preparing a series of dilutions from the standard stock solution and analyzing them by HPLC-UV. Plot the peak area against concentration.

-

Prepare one or more dilutions of the filtered saturated solution to fall within the linear range of the calibration curve.

-

Inject the diluted saturated solution(s) into the HPLC system and record the peak area.

-

Determine the concentration of the diluted saturated solution from the calibration curve and then back-calculate the concentration of the original saturated solution, which represents the thermodynamic solubility.

-

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.

Table 2: Experimentally Determined Solubility of this compound (Hypothetical Data)

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (M) |

| Dimethyl Sulfoxide | 25 | 15.2 | 0.095 |

| Dimethylformamide | 25 | 12.8 | 0.080 |

| Acetonitrile | 25 | 5.1 | 0.032 |

| Methanol | 25 | 2.3 | 0.014 |

| Ethanol | 25 | 1.8 | 0.011 |

| Dichloromethane | 25 | 8.9 | 0.056 |

| Toluene | 25 | 0.4 | 0.0025 |

| Hexane | 25 | <0.1 | <0.0006 |

Note: The data in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. By combining theoretical principles with a robust experimental protocol, researchers can confidently assess the solubility of this compound, a critical parameter for its successful application in research and development. The provided methodologies ensure the generation of accurate and reliable data, forming a solid foundation for subsequent scientific endeavors.

References

-

Dissolution Technologies. (2010). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

Sources

An In-Depth Technical Guide to the Reactivity of the Thiazole Ring in S-Methyl Thiazole-4-carbothioate

Abstract

The thiazole ring is a cornerstone scaffold in medicinal chemistry and materials science, valued for its unique electronic properties and versatile reactivity.[1] This guide provides a detailed examination of the reactivity of S-Methyl thiazole-4-carbothioate, a representative substituted thiazole. We will dissect the intrinsic electronic landscape of the thiazole nucleus, analyze the profound influence of the S-methyl carbothioate substituent at the C4-position, and delineate the principal pathways for its functionalization. This document moves beyond mere procedural outlines to explain the causal relationships behind reaction selectivity and efficiency. Detailed, field-proven protocols for key transformations are provided, alongside a discussion of the analytical methods required for structural validation, offering researchers, scientists, and drug development professionals a comprehensive resource for leveraging this important heterocyclic core.

The Electronic Landscape and Intrinsic Reactivity of the Thiazole Nucleus

The thiazole ring is a five-membered aromatic heterocycle containing both a sulfur and a nitrogen atom. This arrangement creates a unique and complex electronic environment that dictates its chemical behavior.

-

Aromaticity and Electron Distribution: The thiazole ring possesses a delocalized sextet of π-electrons, fulfilling Hückel's rule for aromaticity.[2] However, the distribution of this electron density is non-uniform. The electronegative nitrogen atom acts as a potent inductive sink, withdrawing electron density from the ring and rendering it electron-deficient compared to benzene. This deactivation makes classical electrophilic aromatic substitution more challenging. Conversely, the sulfur atom can donate a lone pair of electrons into the π-system, which partially counteracts the nitrogen's effect, particularly at the C5 position.[3]

-

Positional Reactivity: Computational and experimental studies have established a clear hierarchy of reactivity for the different positions on the unsubstituted thiazole ring:[3]

-

C2 Position: This carbon is flanked by both heteroatoms, making the C2-H proton the most acidic. It is susceptible to deprotonation by strong bases (e.g., organolithiums) to form a nucleophilic organometallic species, which can then react with a variety of electrophiles.[3] The C2 position is also the most electron-deficient and thus the primary site for nucleophilic attack, especially if a good leaving group is present.[3]

-

C5 Position: Enriched by electron donation from the sulfur atom, the C5 position is the most electron-rich carbon and the preferred site for electrophilic aromatic substitution (SEAr).[3]

-

C4 Position: This position is generally considered the most electronically neutral and is less prone to either electrophilic or nucleophilic attack.[3]

-

N3 Position: The nitrogen atom possesses a lone pair of electrons, making it the site of protonation and N-alkylation.[3]

-

The interplay of these factors is crucial for predicting and controlling the outcomes of chemical reactions.

Caption: Figure 1: Intrinsic Reactivity Map of the Thiazole Ring.

Modulating Influence of the this compound Substituent

The introduction of an S-methyl carbothioate group, -C(=O)SMe, at the C4 position dramatically alters the electronic landscape of the thiazole ring. This substituent is strongly electron-withdrawing through a combination of two effects:[4]

-

Inductive Effect (-I): The electronegative oxygen atom pulls electron density away from the ring through the sigma bond framework.

-

Resonance Effect (-M): The carbonyl group can withdraw π-electron density from the aromatic system, as depicted in its resonance structures.

This net withdrawal of electron density has critical consequences for the reactivity of this compound:

-

Deactivation towards Electrophilic Substitution: The electron-withdrawing nature of the carbothioate group further deactivates the entire ring towards attack by electrophiles. Reactions at the C5 position, while still the most favorable site for SEAr, will require more forcing conditions compared to unsubstituted thiazole.[2]

-

Enhanced Acidity of C-H Protons: The inductive pull increases the acidity of the remaining C-H protons at the C2 and C5 positions, making deprotonation strategies more accessible.

-

Activation towards Nucleophilic Attack: While less common, the deactivation of the ring could potentially render it more susceptible to nucleophilic aromatic substitution (SNAr), particularly if a suitable leaving group is present at the C2 or C5 positions.

Key Reaction Pathways and Methodologies

Electrophilic Aromatic Substitution (SEAr) at C5

Despite the deactivating effect of the C4-substituent, the C5 position remains the primary target for electrophiles.

-

Mechanism: The reaction proceeds via a standard SEAr mechanism, involving the formation of a resonance-stabilized cationic intermediate (sigma complex). The stability of this intermediate is greatest when the electrophile adds to C5.

-

Common Transformations:

-

Halogenation: Bromination and chlorination are readily achieved, typically using reagents like N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) to avoid the harsh conditions of using elemental halogens with a deactivated ring.

-

Nitration & Sulfonation: These reactions generally require strong acidic conditions (e.g., HNO₃/H₂SO₄), which must be carefully controlled to avoid degradation of the carbothioate group.

-

Deprotonation and Functionalization at C2

The acidity of the C2-H proton provides a reliable and regioselective method for introducing substituents.

-

Mechanism: A strong, non-nucleophilic base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), is used to abstract the C2 proton at low temperatures, forming a 2-lithiothiazole intermediate. This potent nucleophile can then be quenched with a wide range of electrophiles.

-

Scope: This strategy allows for the introduction of alkyl, silyl, acyl, and carboxyl groups, among others, providing a powerful tool for diversification.

Transition Metal-Catalyzed C-H Functionalization

Modern synthetic methods offer powerful alternatives for forging new bonds, often with high regioselectivity and functional group tolerance. For deactivated systems like this compound, palladium-catalyzed C-H activation is particularly relevant.[5]

-

Mechanism: These reactions typically proceed through a catalytic cycle involving C-H activation/metalation, oxidative addition of a coupling partner (e.g., an aryl halide), and reductive elimination to form the product.[6]

-

Regioselectivity: While the C2-H is the most acidic, direct C-H functionalization often favors the C5 position in thiazoles.[5] The choice of catalyst, ligand, and directing group (if any) is critical for controlling the site of reaction. Suzuki, Heck, and Sonogashira couplings are all viable transformations for introducing aryl, vinyl, and alkynyl groups, respectively.

Reactions at the Carbothioate Moiety

The S-methyl carbothioate group is itself a reactive functional group. It is important to consider its potential transformations, which may compete with or be used in sequence with ring functionalization.

-

Hydrolysis: Under acidic or basic conditions, the thioester can be hydrolyzed to the corresponding thiazole-4-carboxylic acid.

-

Aminolysis/Amidation: Reaction with amines can convert the thioester into the corresponding amide, a common bioisosteric replacement in drug discovery.[1]

-

Reduction: The carbonyl group can be reduced to an alcohol using powerful reducing agents like lithium aluminum hydride (LiAlH₄).

Experimental Protocols & Self-Validating Systems

The following protocols represent robust, field-proven methodologies for the selective functionalization of a substituted thiazole core. The causality behind key reagent choices is explained to ensure both reproducibility and understanding.

Protocol 1: Regioselective C5-Bromination

This protocol details the bromination at the most electron-rich C5 position.

-

Objective: To synthesize S-Methyl 5-bromo-thiazole-4-carbothioate.

-

Methodology:

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add this compound (1.0 eq).

-

Dissolution: Dissolve the starting material in a suitable anhydrous solvent such as N,N-Dimethylformamide (DMF) or acetonitrile (MeCN).

-

Inert Atmosphere: Purge the flask with nitrogen and cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Causality Check: NBS is chosen over liquid bromine as it provides a low concentration of electrophilic bromine, minimizing side reactions and improving selectivity for the single desired substitution on the deactivated ring.

-

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Workup: Quench the reaction by pouring it into ice-cold water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with saturated sodium thiosulfate solution (to remove any residual bromine), then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

-

-

Validation: The structure of the product must be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry. The disappearance of the C5-H proton signal and the appearance of a new aromatic singlet (if C2-H is present) in the ¹H NMR spectrum, along with the correct mass peak, validates the reaction's success.

Caption: Figure 2: Workflow for C5-Bromination Protocol.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura C5-Arylation

This protocol describes the formation of a carbon-carbon bond at the C5 position of a pre-brominated thiazole.

-

Objective: To couple S-Methyl 5-bromo-thiazole-4-carbothioate with an arylboronic acid.

-

Methodology:

-

Setup: To a Schlenk flask, add S-Methyl 5-bromo-thiazole-4-carbothioate (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as potassium carbonate (K₂CO₃) (2.0 eq).

-

Causality Check: A phosphine-ligated palladium(0) source is essential. Pd(PPh₃)₄ is a reliable pre-catalyst that enters the catalytic cycle directly. The base is crucial for the transmetalation step, activating the boronic acid.

-

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio).

-

Causality Check: Degassing the solvent by sparging with an inert gas is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

-

-

Reaction: Heat the mixture to 80-100 °C and stir vigorously for 6-24 hours.

-

Monitoring: Monitor the reaction by TLC or LC-MS.

-

Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine.

-

Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.

-

-

Validation: Successful coupling is confirmed by the disappearance of the starting bromide in analytical data and the appearance of new aromatic proton signals corresponding to the coupled aryl group in the ¹H NMR spectrum. High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the desired product.

Data Summary and Interpretation

The precise reactivity and yields for this compound are dependent on specific reaction conditions. However, based on analogous systems, a comparative reactivity profile can be predicted.

Table 1: Predicted Reactivity Profile of this compound

| Reaction Type | Target Position | Reagents | Predicted Outcome | Rationale for Causality |

| Electrophilic Bromination | C5 | NBS, DMF | Moderate to Good Yield | C5 is the most electron-rich position; the C4-EWG deactivates the ring, requiring an activated bromine source like NBS. |

| Deprotonation/Alkylation | C2 | n-BuLi, then RX | Good to Excellent Yield | C2-H is the most acidic proton, allowing for clean, regioselective deprotonation and subsequent trapping with an electrophile. |

| Suzuki Coupling | C5 (from C5-Br) | ArB(OH)₂, Pd(0), Base | Good to Excellent Yield | A standard and highly reliable cross-coupling method for heteroaryl halides.[6] |

| Direct C-H Arylation | C5 | Ar-Br, Pd(OAc)₂, Ligand | Condition Dependent | While feasible, direct C-H activation on an electron-poor system can be challenging and requires careful optimization of the catalyst and ligand system. |

Conclusion

This compound presents a nuanced reactivity profile governed by the intrinsic electronic properties of the thiazole ring and the potent deactivating influence of the C4-carbothioate substituent. While electrophilic substitution at C5 is feasible but requires controlled activation, functionalization via deprotonation at C2 offers a highly reliable and regioselective pathway. Furthermore, modern palladium-catalyzed cross-coupling reactions provide powerful tools for C-C bond formation, primarily at a pre-functionalized C5 position. A thorough understanding of these competing and complementary reaction pathways, as detailed in this guide, is essential for scientists aiming to rationally design and synthesize novel thiazole-based molecules for applications in drug discovery and materials science.

References

-

Al-Wahaibi, L.H., Mahmoud, M.A., Mostafa, Y.A., et al. (2023). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. RSC Medicinal Chemistry. Available at: [Link]

-

El-Sayed, M.A.F., Abdel-Aziz, M., Abdel-Hafez, A.A.M. (2022). Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. ACS Omega. Available at: [Link]

-

Abdel-Wahab, B.F., Mohamed, H.A., El-Hiti, G.A. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules. Available at: [Link]

-

Ayati, A., Emami, S., Asadipour, A., et al. (2015). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules. Available at: [Link]

-

Wikipedia contributors. (2024). Thiamine. Wikipedia, The Free Encyclopedia. Available at: [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Available at: [Link]

-

Stevens, E. (2019). synthesis of thiazoles. YouTube. Available at: [Link]

-

Al-Wahaibi, L.H., Mahmoud, M.A., Mostafa, Y.A., et al. (2023). Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity. Molecules. Available at: [Link]

-

Roger, J., Pogan, F., Doucet, H. (2010). Regioselective Arylation of Thiazole Derivatives at 5-Position via Pd Catalysis under Ligand-Free Conditions. Organic Letters. Available at: [Link]

-

Kalasalingam, S.P., Gurumoorthy, S., Asokan, K., Angamuthu, A. (2026). Investigation of Structure, Reactivity, and Biological Activity of Thiazole-Containing Compounds: A Computational Study. Journal of the Mexican Chemical Society. Available at: [Link]

-

Ashenhurst, J. (2017). Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry. Available at: [Link]

-

LibreTexts. (2022). Substituent Effects in Substituted Aromatic Rings. Chemistry LibreTexts. Available at: [Link]

-

El-Sayed, M.A.F., Abdel-Aziz, M., Abdel-Hafez, A.A.M. (2022). Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. ACS Omega. Available at: [Link]

-

Elmaaty, A.A., El-Taweel, F.M. (2021). Synthesis and characterization of new thiazole-based Co(II) and Cu(II) complexes; therapeutic function of thiazole towards COVID-19 in comparing to current antivirals in treatment protocol. Journal of Molecular Structure. Available at: [Link]

-

Frąckowiak, P., Pospieszny, H., Śmiglak, M., Obrepalska-Steplowska, A. (2019). Assessment of the Efficacy and Mode of Action of Benzo(1,2,3)-Thiadiazole-7-Carbothioic Acid S-Methyl Ester (BTH) and Its Derivatives in Plant Protection Against Viral Disease. International Journal of Molecular Sciences. Available at: [Link]

-

Zhang, Y., Wang, Y., Zhang, H., et al. (2008). Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. Molecules. Available at: [Link]

-

LibreTexts. (2024). The Relative Reactivity of Carboxylic Acid Derivatives. Chemistry LibreTexts. Available at: [Link]

-

La Salle University. (n.d.). Substituent Effects. Available at: [Link]

-

Gomaa, M.A.M. (2018). Palladium-Catalyzed Cross-Coupling Reaction via C–H Activation of Furanyl and Thiofuranyl Substrates. Molecules. Available at: [Link]

Sources

- 1. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 4. www1.lasalle.edu [www1.lasalle.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

The Thioester Functional Group in S-Methyl Thiazole-4-carbothioate: An In-depth Technical Guide to its Reactivity and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the thioester functional group in S-Methyl thiazole-4-carbothioate. The thiazole moiety is a privileged scaffold in medicinal chemistry, known for its diverse biological activities, including antibacterial, antifungal, and anticancer properties. The introduction of a thioester at the 4-position of the thiazole ring offers a versatile handle for further molecular elaboration through a variety of chemical transformations. This guide will delve into the synthesis of this compound, explore the electronic effects of the thiazole ring on the reactivity of the thioester, and provide detailed discussions and experimental protocols for its key reactions, including nucleophilic acyl substitution, reduction, and hydrolysis. This document is intended to serve as a valuable resource for researchers in drug discovery and organic synthesis, providing both theoretical insights and practical guidance for the utilization of this important building block.

Introduction: The Thiazole Scaffold and the Versatility of the Thioester Functional Group

The thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms. This structural motif is found in numerous natural products and synthetic compounds with a wide range of biological activities, making it a cornerstone in medicinal chemistry.[1] The unique electronic properties of the thiazole ring can significantly influence the reactivity of appended functional groups.

Thioesters, as acylating agents, play a crucial role in both biochemical processes and organic synthesis. They exhibit a balance of reactivity, being more susceptible to nucleophilic attack than their ester or amide counterparts, yet stable enough for isolation and handling. This heightened reactivity stems from the better leaving group ability of the thiolate anion compared to an alkoxide or an amide anion.[2]

This guide focuses on the reactivity of this compound, a molecule that combines the desirable properties of the thiazole scaffold with the synthetic versatility of a thioester. Understanding the chemical behavior of this compound is essential for its effective application in the synthesis of novel bioactive molecules.

Synthesis of this compound

The synthesis of this compound typically begins with the preparation of its corresponding carboxylic acid precursor, 4-methylthiazole-5-carboxylic acid.

Synthesis of 4-Methylthiazole-5-carboxylic Acid

A common method for the synthesis of 4-methylthiazole-5-carboxylic acid involves a one-pot reaction between formamide, phosphorus pentasulfide, and ethyl 2-chloroacetoacetate, followed by hydrolysis.[3][4]

Experimental Protocol: Synthesis of 4-Methylthiazole-5-carboxylic Acid [4]

-

To a stirred solution of phosphorus pentasulfide (1 mol) in a suitable solvent such as ethylene glycol dimethyl ether under a nitrogen atmosphere, slowly add formamide (5 mol).

-

After the initial reaction, add ethyl 2-chloroacetoacetate (5 mol) dropwise and continue stirring at room temperature for several hours.

-

Upon completion of the reaction, cool the mixture and collect the precipitated solid by filtration.

-

Dissolve the solid in water and adjust the pH to 7-8 with a 20% sodium hydroxide solution to precipitate ethyl 4-methylthiazole-5-carboxylate.

-

Hydrolyze the resulting ester to the carboxylic acid using standard procedures (e.g., refluxing with aqueous NaOH followed by acidification).

Conversion of 4-Methylthiazole-5-carboxylic Acid to this compound

The conversion of the carboxylic acid to the thioester can be achieved by first activating the carboxylic acid, typically by converting it to the acid chloride, followed by reaction with a methylthiolate source.[5]

Experimental Protocol: Synthesis of this compound [5][6]

-

Suspend 4-methylthiazole-5-carboxylic acid (1 equivalent) in thionyl chloride (excess) and reflux for 2 hours.

-

Remove the excess thionyl chloride under reduced pressure to obtain the crude 4-methylthiazole-5-carbonyl chloride.

-

Dissolve the crude acid chloride in a suitable anhydrous solvent (e.g., THF or DCM).

-

To this solution, add sodium thiomethoxide (1.1 equivalents) at 0 °C and allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with water and extract the product with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Reactivity of the Thioester Functional Group in this compound

The thioester functional group in this compound is the primary site of reactivity, readily undergoing nucleophilic acyl substitution. The electron-withdrawing nature of the thiazole ring is expected to enhance the electrophilicity of the thioester carbonyl carbon, making it more susceptible to nucleophilic attack compared to simple alkyl or aryl thioesters.

Nucleophilic Acyl Substitution: Aminolysis for the Synthesis of Thiazole-4-carboxamides

One of the most valuable transformations of this compound is its reaction with amines to form the corresponding thiazole-4-carboxamides. These amides are prevalent in many biologically active compounds.[7]

Mechanism of Aminolysis:

The reaction proceeds via a nucleophilic addition-elimination mechanism. The amine attacks the electrophilic carbonyl carbon of the thioester, forming a tetrahedral intermediate. The intermediate then collapses, expelling the methylthiolate leaving group to yield the amide.

Experimental Protocol: General Procedure for the Aminolysis of this compound

-

Dissolve this compound (1 equivalent) in a suitable solvent (e.g., THF, DMF).

-

Add the desired primary or secondary amine (1.2 equivalents) to the solution.

-

If the amine is used as its hydrochloride salt, add a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.5 equivalents).

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the residue by column chromatography or recrystallization to obtain the desired thiazole-4-carboxamide.

Data Presentation: Representative Aminolysis Reactions

| Amine Nucleophile | Product | Expected Yield Range |

| Benzylamine | N-benzyl-4-methylthiazole-5-carboxamide | Good to Excellent |

| Piperidine | (4-methylthiazol-5-yl)(piperidin-1-yl)methanone | Good to Excellent |

| Aniline | N-phenyl-4-methylthiazole-5-carboxamide | Moderate to Good |

Hydrolysis

Thioesters can be hydrolyzed to the corresponding carboxylic acids under either acidic or basic conditions. The hydrolysis of this compound regenerates 4-methylthiazole-5-carboxylic acid.

Experimental Protocol: Base-Catalyzed Hydrolysis

-

Dissolve this compound in a mixture of THF and water.

-

Add an excess of a base, such as lithium hydroxide or sodium hydroxide.

-

Stir the mixture at room temperature until the starting material is consumed.

-

Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to protonate the carboxylate.

-

Extract the carboxylic acid with an organic solvent.

-

Dry, filter, and concentrate the organic layer to yield 4-methylthiazole-5-carboxylic acid.

Reduction to the Corresponding Alcohol

Thioesters can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH4).[8][9] Weaker reducing agents such as sodium borohydride are generally not effective for the reduction of thioesters.[10]

Mechanism of Reduction with LiAlH4:

The reduction proceeds in two stages. First, a hydride ion from LiAlH4 attacks the thioester carbonyl, leading to the expulsion of the methylthiolate leaving group and the formation of an intermediate aldehyde. The aldehyde is then rapidly reduced by another equivalent of LiAlH4 to the primary alcohol.[10]

Experimental Protocol: Reduction of this compound with LiAlH4 [9]

Caution: Lithium aluminum hydride is a highly reactive and flammable reagent. Handle with extreme care under an inert atmosphere.

-

To a stirred suspension of LiAlH4 (1.5 equivalents) in anhydrous THF at 0 °C under a nitrogen atmosphere, add a solution of this compound (1 equivalent) in anhydrous THF dropwise.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

-

Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH4 by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

-

Filter the resulting precipitate and wash it thoroughly with THF or ethyl acetate.

-

Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield (4-methylthiazol-5-yl)methanol.

Reactivity of the Thiazole Ring